- Synthesis and anti-inflammatory activity of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides, Yaoxue Xuebao, 2010, 45(6), 730-734

Cas no 924869-17-0 (Methyl 1,3-benzoxazole-5-carboxylate)

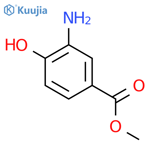

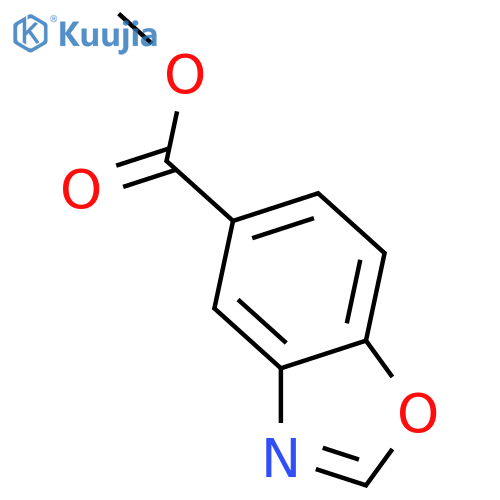

924869-17-0 structure

Nome do Produto:Methyl 1,3-benzoxazole-5-carboxylate

Methyl 1,3-benzoxazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl benzo[d]oxazole-5-carboxylate

- Methyl 1,3-benzoxazole-5-carboxylate

- Benzoxazol-5-carbonsaeure-methylester

- benzoxazole-5-carboxylic acid methyl ester

- methyl benzoxazole-5-carboxylate

- methylbenzoxazolecarboxylate

- Methyl 5-Benzoxazolecarboxylate

- Methyl1,3-benzoxazole-5-carboxylate

- Methyl5-Benzoxazolecarboxylate

- VHLBJWCXFIGALN-UHFFFAOYSA-N

- SBB089241

- KM3109

- Methyl 1,3-benzoxazole-5-carboxylate #

- SY022495

- ST24031186

- 5-(Methoxycarbonyl)benzoxazole

- DTXSID40343463

- CS-0028769

- SCHEMBL6761565

- Methylbenzo[d]oxazole-5-carboxylate

- 924869-17-0

- DA-40499

- W18095

- ZLB86917

- 5-Benzoxazolecarboxylic acid methyl ester

- J-522591

- EA-0853

- AKOS005072358

- MFCD08689687

-

- MDL: MFCD08689687

- Inchi: 1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3

- Chave InChI: VHLBJWCXFIGALN-UHFFFAOYSA-N

- SMILES: O=C(C1C=C2C(OC=N2)=CC=1)OC

Propriedades Computadas

- Massa Exacta: 177.04300

- Massa monoisotópica: 177.042593085g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 207

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Superfície polar topológica: 52.3

Propriedades Experimentais

- Ponto de Fusão: 110-111

- PSA: 52.33000

- LogP: 1.61440

Methyl 1,3-benzoxazole-5-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Sealed in dry,Room Temperature

Methyl 1,3-benzoxazole-5-carboxylate Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1,3-benzoxazole-5-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0993498-10g |

Methyl1,3-benzoxazole-5-carboxylate |

924869-17-0 | 95% | 10g |

$540 | 2024-08-02 | |

| abcr | AB257586-1 g |

Methyl 1,3-benzoxazole-5-carboxylate, 95%; . |

924869-17-0 | 95% | 1 g |

€201.10 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1046062-5g |

Methyl benzo[d]oxazole-5-carboxylate |

924869-17-0 | 97% | 5g |

$175 | 2024-06-07 | |

| Ambeed | A182419-100mg |

Methyl benzo[d]oxazole-5-carboxylate |

924869-17-0 | 97% | 100mg |

$14.0 | 2025-02-26 | |

| Ambeed | A182419-5g |

Methyl benzo[d]oxazole-5-carboxylate |

924869-17-0 | 97% | 5g |

$120.0 | 2025-02-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848180-1g |

Methyl benzo[d]oxazole-5-carboxylate |

924869-17-0 | 95% | 1g |

504.00 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51830-1g |

Methyl benzoxazole-5-carboxylate |

924869-17-0 | 1g |

¥526.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51830-100mg |

Methyl benzoxazole-5-carboxylate |

924869-17-0 | 100mg |

¥146.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046880-500mg |

Methyl 1,3-benzoxazole-5-carboxylate |

924869-17-0 | 97% | 500mg |

1105.0CNY | 2021-08-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201263-5g |

Methyl benzo[d]oxazole-5-carboxylate |

924869-17-0 | 97% | 5g |

¥883.0 | 2024-04-17 |

Methyl 1,3-benzoxazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Acetic anhydride ; 2 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 20 h, 50 °C

Referência

- A Facile C-H Insertion Strategy using Combination of HFIP and Isocyanides: Metal-Free Access to Azole Derivatives, Asian Journal of Organic Chemistry, 2020, 9(11), 1793-1797

Método de produção 3

Condições de reacção

1.1 30 min, 160 °C

Referência

- Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G, Journal of Natural Products, 2019, 82(5), 1325-1330

Método de produção 4

Condições de reacção

1.1 Solvents: Formic acid ; 2 h, reflux

Referência

- Synthesis and anti-inflammatory activity of 2-substituted [(N,N-disubstituted)-1,3-benzoxazole]-5-carboxamides, Organic Chemistry: An Indian Journal, 2009, 5(3), 270-273

Método de produção 5

Condições de reacção

1.1 2 h, reflux

Referência

- Synthesis and characterization of some benzoxazole derivatives, Pharmacia Sinica, 2010, 1(2), 105-112

Método de produção 6

Condições de reacção

1.1 Reagents: Zinc sulfate ; 2 h, reflux

Referência

- In-silico docking investigation, synthesis and in vitro anticancer study of benzoxazole derivatives, Journal of Drug Delivery and Therapeutics, 2014, 4(6), 122-126

Método de produção 7

Condições de reacção

1.1 4 h, reflux

Referência

- Synthesis, characterization and antimicrobial activity of novel substituted benzoxazole derivatives, International Journal of Chemical Sciences, 2012, 10(2), 619-626

Método de produção 8

Condições de reacção

Referência

- Synthesis and antiinflammatory activity of some new benzoxazole derivatives, Asian Journal of Chemistry, 2008, 20(7), 5367-5371

Método de produção 9

Condições de reacção

Referência

- Synthesis of some novel 2-substituted-N-aryl-benzoxazole-5-carboxamides using cobalt dipyridine dichloride as a catalyst, Journal of Heterocyclic Chemistry, 2008, 45(4), 1187-1190

Método de produção 10

Condições de reacção

Referência

- Benzoxazole derivatives, their preparation method and uses, Korea, , ,

Método de produção 11

Condições de reacção

1.1 2 h, reflux

Referência

- Synthesis and pharmacological screening of some N'[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides as an anti-inflammatory agents, World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(5), 2903-2914

Método de produção 12

Condições de reacção

1.1 16 h, 140 °C

Referência

- Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C-H Alkylation, ACS Catalysis, 2022, 12(18), 11015-11023

Método de produção 13

Condições de reacção

1.1 Solvents: Triethyl orthoformate ; 8 h, reflux

Referência

- Cu-Catalyzed Direct C-P Bond Formation through Dehydrogenative Cross-Coupling Reactions between Azoles and Dialkyl Phosphites, Journal of Organic Chemistry, 2019, 84(11), 6868-6878

Método de produção 14

Condições de reacção

1.1 Reagents: Zinc sulfate ; 2 h, reflux; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- In-silico design, synthesis and biological evaluation of N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]-2-methyl-1,3-benzoxazole-5-carbohydrazide, Asian Journal of Pharmaceutical and Health Sciences, 2013, 3(1), 661-676

Methyl 1,3-benzoxazole-5-carboxylate Raw materials

Methyl 1,3-benzoxazole-5-carboxylate Preparation Products

Methyl 1,3-benzoxazole-5-carboxylate Fornecedores

Amadis Chemical Company Limited

Membro Ouro

(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate

Número da Ordem:A860067

Estado das existências:in Stock

Quantidade:10g

Pureza:99%

Informação de Preços Última Actualização:Friday, 30 August 2024 08:21

Preço ($):221.0

Methyl 1,3-benzoxazole-5-carboxylate Literatura Relacionada

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

924869-17-0 (Methyl 1,3-benzoxazole-5-carboxylate) Produtos relacionados

- 1086378-35-9(Methyl benzodoxazole-7-carboxylate)

- 1305711-40-3(Methyl 1,3-benzoxazole-6-carboxylate)

- 1404370-64-4(Ethyl 5-Benzoxazolecarboxylate)

- 15112-41-1(Benzodoxazole-5-carboxylic Acid)

- 1355171-03-7(Ethyl benzo[d]oxazole-6-carboxylate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

Fornecedores recomendados

atkchemica

(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:924869-17-0)METHYL 1,3-BENZOXAZOLE-5-CARBOXYLATE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito